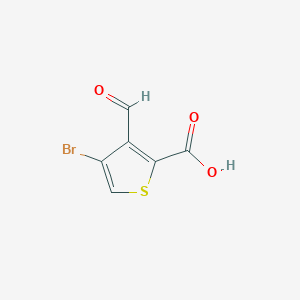

4-Bromo-3-formylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-formylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO3S/c7-4-2-11-5(6(9)10)3(4)1-8/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPLEHNXJMACSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)O)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Formylthiophene 2 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 4-Bromo-3-formylthiophene-2-carboxylic acid involves strategically disconnecting the functional groups to identify plausible synthetic pathways from simpler starting materials. The primary disconnections focus on the carbon-carbon and carbon-heteroatom bonds associated with the substituents.

C-COOH Disconnection: The carboxylic acid group at the C2 position can be retrosynthetically disconnected to a lithiated or Grignard intermediate at C2, which can be formed from a C-H bond or a C-Br bond. This suggests a precursor like 4-bromo-3-formylthiophene and a carboxylation step using carbon dioxide (CO2).

C-CHO Disconnection: The formyl group at the C3 position can be introduced through electrophilic formylation. This points to a precursor such as 4-bromothiophene-2-carboxylic acid or a derivative, where the C3 position is activated for formylation. Alternatively, a directed ortho-metalation strategy can be envisioned where a group at C2 directs lithiation to the C3 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

C-Br Disconnection: The bromine atom at the C4 position can be introduced via electrophilic bromination. The timing of this step is crucial, as the existing substituents will direct the position of bromination.

Based on these disconnections, a forward synthesis might start with a 2-substituted or 3-substituted thiophene (B33073), followed by a sequence of metallation, formylation, carboxylation, and bromination reactions. The order of these steps is critical for achieving the desired regiochemistry. A common strategy involves building the substitution pattern sequentially, often utilizing the directing effects of the functional groups themselves. For instance, a carboxamide group at C2 can direct lithiation to the C3 position, which can then be formylated. mdpi.com

Approaches for Regioselective Introduction of the Formyl Group

The introduction of a formyl group onto a thiophene ring with high regioselectivity is a key step in the synthesis of the target molecule. Several methods are available, with the choice depending on the substituents already present on the ring.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl3) or oxalyl chloride. researchgate.net

For thiophene systems, the Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is governed by the electronic and steric effects of the substituents on the thiophene ring. researchgate.net In the case of 3-substituted thiophenes, formylation can occur at either the C2 or C5 position. The choice of Vilsmeier reagent can influence this selectivity; smaller reagents tend to favor formylation at the C2 position, while bulkier reagents may favor the C5 position. researchgate.net The reaction is an effective tool for introducing aldehyde functionalities into various thiophene derivatives. rsc.orgresearchgate.net

Table 1: Vilsmeier-Haack Reaction Overview

| Feature | Description |

|---|---|

| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl3) |

| Mechanism | Electrophilic aromatic substitution |

| Application | Formylation of electron-rich heterocycles like thiophene |

| Selectivity | Influenced by steric and electronic properties of substrates and reagents |

An alternative and powerful strategy for regioselective formylation involves a metallation-deprotonation step followed by quenching with an electrophilic formylating agent. researchgate.net This is particularly useful when the desired position for formylation is not the most electronically activated site for electrophilic attack.

This process typically involves treating the substituted thiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). mdpi.comresearchgate.net The base selectively removes a proton from the most acidic position on the thiophene ring, generating a lithiated intermediate. This intermediate is then quenched by adding a formylating agent, most commonly N,N-dimethylformamide (DMF). A subsequent aqueous workup hydrolyzes the resulting adduct to yield the desired aldehyde. researchgate.net

The regioselectivity of the lithiation step can be controlled by the existing substituents. For example, certain groups can direct the deprotonation to an adjacent ortho position, a phenomenon known as directed ortho-metalation (DoM). This high degree of regiocontrol makes metallation-quenching a valuable alternative to classical electrophilic substitution reactions like the Vilsmeier-Haack formylation. mdpi.com

Strategies for the Construction of the Carboxylic Acid Functionality

Introducing the carboxylic acid group at the C2 position is another critical transformation. This can be achieved either by building the group from a carbon-metal bond or by oxidizing a pre-existing functional group.

The carboxylation of organometallic intermediates with carbon dioxide (CO2) is a fundamental and reliable method for synthesizing carboxylic acids. nih.gov This approach can be applied to thiophene derivatives by first generating either a Grignard reagent or an organolithium species at the desired position.

Lithiation-Carboxylation: This involves the deprotonation of a C-H bond using a strong base like n-BuLi, or a halogen-metal exchange from a brominated thiophene, to form a thienyllithium intermediate. rsc.org This nucleophilic species readily attacks the electrophilic carbon of CO2 (often introduced as dry ice or bubbled gas). An acidic workup then protonates the resulting carboxylate salt to yield the carboxylic acid. mdpi.com This method is highly efficient and regioselective, as the position of lithiation can be precisely controlled. mdpi.com

Grignard-Carboxylation: Alternatively, a bromo- or iodothiophene can be converted into a Grignard reagent by reacting it with magnesium metal. This organomagnesium compound is then treated with CO2, followed by acidic workup, to produce the corresponding thiophenecarboxylic acid. beilstein-journals.org This method is particularly useful for starting materials that are readily available in their halogenated forms.

Both methods are foundational in organic synthesis for creating C-C bonds and installing carboxylic acid moieties. acs.orgresearchgate.netmdpi.commdpi.com

Table 2: Carboxylation via Organometallic Intermediates

| Method | Starting Material | Key Reagents | Intermediate |

|---|---|---|---|

| Lithiation-Carboxylation | Substituted Thiophene | 1. n-BuLi 2. CO2 | Thienyllithium |

If a synthetic route provides a precursor with an aldehyde or a primary alcohol at the C2 position, a straightforward oxidation can yield the target carboxylic acid. The oxidation of aldehydes to carboxylic acids is a common and high-yielding transformation in organic chemistry. organic-chemistry.orglibretexts.org

A variety of oxidizing agents can be employed for this purpose. Mild oxidants are often preferred to avoid over-oxidation or reaction with other sensitive functional groups on the thiophene ring, such as the bromo and formyl substituents. Common reagents for this transformation include:

Potassium permanganate (B83412) (KMnO4)

Jones reagent (CrO3 in sulfuric acid)

Potassium dichromate (K2Cr2O7) libretexts.org

Sodium perborate (B1237305) organic-chemistry.org

Oxone organic-chemistry.org

The choice of oxidant and reaction conditions (e.g., temperature, solvent, pH) is crucial to ensure chemoselectivity and achieve a high yield of the desired carboxylic acid without affecting other parts of the molecule. organic-chemistry.org For example, a precursor like 3-bromo-2-formylthiophene could potentially be oxidized to 3-bromothiophene-2-carboxylic acid using these methods.

Hydrolytic Cleavage of Ester Precursors

A common and effective method for the preparation of carboxylic acids is the hydrolysis of their corresponding esters. This transformation is typically achieved under basic or acidic conditions. For the synthesis of this compound, a suitable ester precursor, such as a methyl or ethyl ester, would be subjected to hydrolysis.

In a procedure analogous to the synthesis of similar thiophene carboxylic acids, a methyl ester precursor can be hydrolyzed using a solution of sodium hydroxide (B78521) in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.com The reaction progress is monitored until the ester is completely consumed. Subsequently, acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate salt to yield the desired carboxylic acid. chemicalbook.com

Table 1: Representative Conditions for Ester Hydrolysis

| Precursor | Reagents | Solvent | Conditions | Product |

| Methyl 4-bromo-3-formylthiophene-2-carboxylate | 1. NaOH (aq) 2. HCl (aq) | THF/Water | Room Temperature, 24h chemicalbook.com | This compound |

| Ethyl 4-bromo-3-formylthiophene-2-carboxylate | 1. LiOH (aq) 2. H3O+ | Dioxane/Water | 50 °C | This compound |

Note: The data in this table is illustrative and based on general procedures for thiophene ester hydrolysis.

Palladium-Catalyzed Carbonylation Procedures

Palladium-catalyzed carbonylation represents a powerful tool for the introduction of a carboxylic acid moiety, or its ester equivalent, onto an aromatic or heteroaromatic ring. This method typically involves the reaction of an aryl or heteroaryl halide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile.

For the synthesis of this compound, a potential precursor would be a dibrominated thiophene derivative. For instance, 2,4-dibromo-3-formylthiophene could be subjected to a palladium-catalyzed carbonylation. The regioselectivity of the carbonylation can often be controlled by the choice of ligands, reaction conditions, and the relative reactivity of the carbon-halogen bonds. The C-Br bond at the 2-position of a thiophene ring is generally more reactive towards oxidative addition to a palladium(0) complex than a C-Br bond at the 3- or 4-position. This difference in reactivity can be exploited to selectively carbonylate the 2-position.

Key components of such a reaction would include:

Palladium Source: Pd(OAc)2, PdCl2, or Pd(PPh3)4

Ligand: Triphenylphosphine (PPh3), 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Carbon Monoxide Source: CO gas

Base: A tertiary amine such as triethylamine (B128534) or diisopropylethylamine

Solvent: A polar aprotic solvent like DMF or DMSO

The reaction would be carried out under a pressurized atmosphere of carbon monoxide. If water is used as the nucleophile, the carboxylic acid is obtained directly. Alternatively, using an alcohol as the nucleophile would yield an ester, which can then be hydrolyzed as described in section 2.3.3. The development of palladium-catalyzed carbonylation procedures has been crucial for the synthesis of various halogenated 2-thiophenecarboxylic acid derivatives. studysmarter.co.uk

Methodologies for Introducing Bromine Substituents and Control of Regioselectivity

The introduction of bromine onto the thiophene nucleus is a critical step in the synthesis of this compound. The regioselectivity of bromination is highly dependent on the directing effects of the substituents already present on the ring and the brominating agent used.

Direct electrophilic bromination of a substituted thiophene is a common strategy. In the context of synthesizing the target molecule, a plausible precursor would be 3-formylthiophene-2-carboxylic acid or a derivative thereof. The electron-withdrawing nature of the formyl and carboxyl groups deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles to the 4- and 5-positions.

A study on the synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, demonstrated the bromination of the corresponding 3-formyl precursor. researchgate.net The reaction was carried out using bromine in a mixture of acetic acid and chloroform (B151607). researchgate.net This indicates that direct bromination at the 4-position is feasible, likely due to the combined directing effects of the substituents at the 2- and 3-positions.

Table 2: Conditions for Direct Bromination

| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield |

| 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | Br2 | Acetic acid/CHCl3 | 50 °C, 24h researchgate.net | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | 80% researchgate.net |

Note: This data is for a structurally related compound and serves as a model for the direct bromination approach.

In cases where direct bromination lacks the desired regioselectivity or leads to over-bromination, a bromination-debromination sequence can be a powerful alternative. This strategy involves the initial exhaustive bromination of the thiophene ring, followed by selective removal of one or more bromine atoms.

For instance, thiophene and its derivatives can be readily perbrominated to yield tetrabromothiophene. Subsequently, selective debromination can be achieved through methods such as metal-halogen exchange or reduction. The reduction of 2,3,4,5-tetrabromothiophene with zinc powder is a known method to produce 3,4-dibromothiophene. chemicalforums.com A similar strategy could be envisioned where a polysubstituted thiophene is first fully brominated, and then one or more bromine atoms are selectively removed to achieve the desired substitution pattern.

A one-pot bromination/debromination procedure has been developed for 3-methylthiophene (B123197) to produce 2,4-dibromo-3-methylthiophene, which serves as a key intermediate for further functionalization. studysmarter.co.uk This highlights the utility of such sequences in controlling the regiochemistry of halogenated thiophenes.

Convergent and Linear Synthesis Pathways to this compound

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy.

A linear synthesis involves the sequential modification of a starting material in a step-by-step manner. A plausible linear synthesis of the target compound could start from thiophene itself. This would involve a series of reactions including:

Introduction of a substituent at the 2-position (e.g., carboxylation or a group that can be converted to a carboxylic acid).

Introduction of the formyl group at the 3-position, possibly via directed metalation.

Introduction of the bromine atom at the 4-position through electrophilic bromination.

The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide from thiophene in four steps is an example of a linear approach. researchgate.net This sequence involves successive lithiation and reaction with electrophiles to build up the desired substitution pattern. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and simplifying purification. For the synthesis of this compound, several parameters would need to be carefully controlled for each synthetic step.

Temperature: Reactions such as lithiation are often carried out at very low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. researchgate.net In contrast, bromination and carbonylation reactions may require elevated temperatures to proceed at a reasonable rate. studysmarter.co.ukresearchgate.net

Reaction Time: The duration of each reaction step must be sufficient to ensure complete conversion of the starting material, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Stoichiometry of Reagents: The molar ratios of reactants, catalysts, and any additives must be carefully optimized. For example, in bromination reactions, using an excess of the brominating agent can lead to the formation of polybrominated byproducts.

Solvent Choice: The solvent can have a significant impact on the solubility of reagents, reaction rates, and even the regioselectivity of a reaction. Aprotic solvents like THF are common for organometallic reactions, while halogenated solvents or carboxylic acids may be used for brominations.

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of the palladium precursor and the phosphine (B1218219) ligand is critical for achieving high catalytic activity and selectivity.

By systematically varying these parameters, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity.

Scalability Considerations for Preparative Synthesis of Functionalized Thiophenes

The transition from laboratory-scale synthesis to large-scale industrial production of functionalized thiophenes presents several challenges. Viable commercial routes require processes that are not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable. beilstein-journals.org

Industrial-scale production of thiophene itself often involves high-temperature reactions, such as the reaction between n-butane and sulfur. pharmaguideline.comderpharmachemica.com For functionalized derivatives, a variety of synthetic methods are employed, each with its own scalability profile.

Key considerations for scalability include:

Reaction Conditions: Many laboratory syntheses of functionalized thiophenes rely on cryogenic temperatures (e.g., -78 °C for lithiation), which can be energy-intensive and expensive to maintain on a large scale. mdpi.comresearchgate.net Processes that operate at or near ambient temperature are generally preferred.

Reagents and Catalysts: The cost and handling of reagents are critical. Organometallic reagents like n-butyllithium require strictly anhydrous conditions and careful handling. mdpi.comresearchgate.net Palladium-catalyzed reactions are common for functionalization but can be expensive due to the cost of the catalyst, which must often be removed from the final product. beilstein-journals.orgorganic-chemistry.org

Named Reactions in Thiophene Synthesis: Several classic reactions are used for synthesizing the thiophene ring, with varying suitability for large-scale applications. The Gewald aminothiophene synthesis, for instance, is a robust method for preparing 2-aminothiophenes. pharmaguideline.comrsc.org For large-scale Gewald reactions, isolating the olefin intermediate is a common strategy to improve control and yield. rsc.org The Paal-Knorr synthesis, which involves reacting 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide, is another established method. derpharmachemica.com

Green Chemistry Approaches: There is increasing emphasis on developing more environmentally benign synthetic routes. This includes using less hazardous solvents, exploring solvent-free reaction conditions, or employing alternative solvents like deep eutectic solvents. rsc.org

Process Control and Safety: Vapour-phase cyclisation methods are used for the large-scale production of thiophene and its analogues. rsc.org These processes require careful control of parameters like temperature and catalyst performance to ensure safety and efficiency. rsc.org The development of one-pot procedures can reduce waste and processing time but requires careful optimization to be viable on a large scale. beilstein-journals.org

Purification: Chromatographic purification, common in laboratory settings, is often impractical for large-scale production. Alternative methods such as crystallization, distillation, or extraction are necessary.

Table 2: Comparison of Common Thiophene Synthesis Methods for Scalability

| Synthetic Method | Typical Substrates | Advantages | Scalability Considerations |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Well-established, versatile | Use of harsh reagents (e.g., P₂S₅), potential for side reactions. derpharmachemica.com |

| Gewald Synthesis | α-Cyanoesters/ketones, sulfur | Good for 2-aminothiophenes, often one-pot | Can be exothermic, intermediate isolation may be needed for scale-up. rsc.org |

| Fiesselmann Synthesis | Thioglycolic acid derivatives, α,β-acetylenic esters | Access to specific substitution patterns | Availability and cost of starting materials. rsc.org |

| Hinsberg Synthesis | α-Diketones, thiodiacetate esters | Provides access to 2,5-dicarboxythiophenes | Can require strong base and specific reaction conditions. |

| Metal-Catalyzed Cross-Coupling | Halogenated thiophenes, organometallics | High selectivity for C-C bond formation | Catalyst cost, removal of metal impurities, ligand sensitivity. organic-chemistry.orgrsc.org |

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Formylthiophene 2 Carboxylic Acid

Reactions Involving the Formyl Group

The aldehyde, or formyl, group is a highly versatile functional group known for its susceptibility to oxidation, reduction, and a wide range of nucleophilic addition and condensation reactions.

The formyl group (-CHO) is in an intermediate oxidation state and can be readily oxidized to a carboxylic acid group (-COOH). This transformation would convert 4-Bromo-3-formylthiophene-2-carboxylic acid into 4-Bromothiophene-2,3-dicarboxylic acid. Common oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test, are typically employed for this purpose. The reaction involves the conversion of the aldehyde C-H bond into a C-O bond. While specific studies on this exact molecule are not prevalent, the oxidation of aldehydes to carboxylic acids is a fundamental and high-yielding reaction in organic chemistry.

The formyl group can be reduced to a primary alcohol (-CH₂OH) or fully reduced to a methyl group (-CH₃).

Reduction to Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reducing aldehydes to primary alcohols. This would yield 4-Bromo-2-(hydroxymethyl)thiophene-3-carboxylic acid. Sodium borohydride is often preferred for its selectivity, as it typically does not reduce carboxylic acids, allowing for the specific transformation of the formyl group.

Reduction to Hydrocarbon: Complete reduction of the formyl group to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. These reactions would transform the starting material into 4-Bromo-3-methylthiophene-2-carboxylic acid.

The electrophilic carbon of the formyl group is a prime site for carbon-carbon bond-forming condensation reactions.

Wittig Reaction: This reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group to form an alkene. wikipedia.org The presence of the acidic carboxylic acid group can complicate the reaction, as it can protonate the basic ylide. stackexchange.com However, Wittig reactions can be performed in the presence of acidic groups by using stabilized ylides in aqueous media with a suitable base, like sodium bicarbonate. stackexchange.com

Aldol (B89426) Condensation: This reaction involves the reaction of an enol or enolate ion with a carbonyl compound. This compound can act as the electrophilic aldehyde partner in a directed or Claisen-Schmidt aldol condensation with a ketone, such as acetophenone, in the presence of a base (e.g., NaOH) to form an α,β-unsaturated ketone. rsc.org

Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is a compound with an active methylene group (e.g., diethyl malonate or malononitrile), and the catalyst is typically a weak base like an amine. The reaction with this compound would yield a substituted alkene derivative.

| Condensation Reaction | Reactant Partner | Resulting Product Type |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Substituted Alkene |

| Aldol Condensation | Ketone (e.g., Acetophenone) | α,β-Unsaturated Ketone |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Diethyl malonate) | Substituted Alkene |

The polarized carbon-oxygen double bond of the formyl group readily undergoes nucleophilic addition. The carbonyl carbon is electron-deficient (electrophilic) and is attacked by nucleophiles. This initial addition leads to the formation of a tetrahedral intermediate. nih.gov A wide array of nucleophiles, including Grignard reagents (R-MgX), organolithium compounds (R-Li), cyanides (CN⁻), and amines, can add to the aldehyde. For instance, reaction with a Grignard reagent would yield a secondary alcohol upon acidic workup.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, primarily undergoing reactions such as deprotonation, conversion to acid derivatives, and reduction.

Esterification: The conversion of a carboxylic acid to an ester is a common and important transformation. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, often facilitated by using the alcohol as the solvent or by removing the water that is formed. masterorganicchemistry.commasterorganicchemistry.com This would convert this compound into its corresponding ester.

Amidation: Carboxylic acids can be converted to amides by reaction with an amine. This typically requires "activating" the carboxylic acid first, as direct reaction with an amine is slow. Common methods involve converting the carboxylic acid to a more reactive acyl chloride or using coupling reagents. Research has shown the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide from a related precursor, demonstrating that the carboxylic acid moiety on the thiophene (B33073) ring can be successfully converted into an amide. mdpi.comresearchgate.net This transformation highlights the utility of the carboxylic acid group as a point for introducing nitrogen-containing functionalities. mdpi.comresearchgate.net

Formation of Acid Chlorides and Anhydrides

The carboxylic acid moiety at the C2 position can be readily converted into more reactive acyl derivatives, such as acid chlorides and anhydrides. The transformation into an acid chloride is a fundamental step for subsequent reactions like esterification or amidation.

Acid Chloride Formation: The conversion of this compound to its corresponding acid chloride, 4-bromo-3-formylthiophene-2-carbonyl chloride, is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. libretexts.orgyoutube.com The reaction generally proceeds by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.commasterorganicchemistry.com During this process, the hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acid chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases, helping to drive the reaction to completion. masterorganicchemistry.com Other reagents like oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), can also be employed for this transformation under milder conditions. commonorganicchemistry.com This conversion is a well-established procedure for thiophene-based carboxylic acids. google.com

Anhydride (B1165640) Formation: Symmetrical or mixed anhydrides can also be synthesized from the parent carboxylic acid. A common method involves reacting the acid chloride derivative with a carboxylate salt. For instance, reacting 4-bromo-3-formylthiophene-2-carbonyl chloride with the sodium salt of another carboxylic acid would yield a mixed anhydride. Symmetrical anhydride formation can be achieved by reacting the acid chloride with one equivalent of the starting carboxylic acid in the presence of a non-nucleophilic base like pyridine (B92270).

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a challenging transformation for aromatic carboxylic acids, including those based on thiophene. youtube.com The stability of the thiophene ring makes the removal of the carboxyl group difficult under simple heating conditions. youtube.com

However, decarboxylation can be induced under specific, often harsh, conditions. For some benzothiophene-2-carboxylic acids, refluxing in a strong acid like 48% hydrobromic acid has proven effective. zendy.io Another route involves the saponification of a related ester derivative followed by acidification and heating, which can lead to decarboxylation. google.com The presence of strongly electron-withdrawing groups, such as the formyl group in the target molecule, can influence the stability of the potential carbanionic intermediate formed during the reaction, thereby affecting the required reaction conditions.

Transformations at the Bromine Substituent

The bromine atom at the C4 position is a versatile handle for introducing a wide range of substituents onto the thiophene ring through substitution or coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Thiophene Ring

Aryl halides are typically unreactive towards nucleophiles under standard Sₙ1 and Sₙ2 conditions. However, nucleophilic aromatic substitution (SₙAr) can occur if the aromatic ring is substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org

In this compound, the bromine atom is activated towards SₙAr by the presence of two powerful electron-withdrawing groups: the formyl group at the ortho position (C3) and the carboxylic acid group at a para-like position (C2, relative to C5). These groups stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack, thereby lowering the activation energy of the reaction. libretexts.orgnih.gov This electronic setup makes the displacement of the bromide ion by various nucleophiles feasible. For instance, reactions with thiols in the presence of a base like potassium carbonate can proceed smoothly to form the corresponding thioethers. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for C-C bond formation, and the bromine atom on the thiophene ring serves as an excellent electrophilic partner in these transformations. jcu.edu.au

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govyoutube.com This reaction is well-suited for functionalizing this compound, allowing for the introduction of various aryl and alkyl groups at the C4 position. A key advantage of the Suzuki reaction is its tolerance for a wide array of functional groups, meaning the formyl and carboxylic acid moieties on the substrate would likely not interfere with the coupling, avoiding the need for protection-deprotection steps. nih.gov

The general catalytic cycle involves the oxidative addition of the bromothiophene to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The reaction is effective for coupling various bromothiophenes with diverse arylboronic acids. researchgate.net

| Bromothiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Bromomethyl)-5-aryl-thiophene nih.gov |

| 2,5-Dibromo-3-hexylthiophene | Aryl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2,5-Diaryl-3-hexylthiophene nih.gov |

| 2-Bromothiophene | Phenylboronic acid | Pd(II)-complex | K₂CO₃ | Water | 2-Phenylthiophene researchgate.net |

The Stille coupling is another powerful palladium-catalyzed reaction that forms C-C bonds by coupling an organic halide with an organotin compound (organostannane). wikipedia.org This method is highly effective for functionalizing halo-substituted thiophenes and is compatible with sensitive functional groups like aldehydes and esters. jcu.edu.au While extremely versatile, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

The reaction proceeds through a catalytic cycle similar to the Suzuki coupling. The choice between Suzuki and Stille often depends on the specific substrates and desired outcome, with Stille sometimes providing better yields for particular heterocyclic couplings. nih.gov The reaction tolerates many functional groups, and its conditions can be optimized by varying the palladium catalyst, ligands, and additives. harvard.edu

| Bromothiophene Substrate | Coupling Partner | Catalyst/Ligand | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 2-Bromo-3-alkylthiophene | (Tributylstannyl)thiophene | Pd(PPh₃)₄ | DMF | Reflux | Coupled bithiophene derivative jcu.edu.au |

| Electron-rich aryl bromide | Organostannane | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 80 °C | Coupled biaryl harvard.edu |

| Aryl Bromide | Organotin | Pd(OAc)₂ / Dabco | DMF | 120 °C | Coupled biaryl organic-chemistry.org |

Negishi and Kumada Coupling Reactions

The bromine atom at the C4 position of this compound serves as a versatile handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. While specific examples detailing Negishi and Kumada couplings directly on this substrate are not extensively documented in the reviewed literature, the reactivity of bromo-substituted thiophenes is well-established in this context. mdpi.com These reactions are fundamental for the synthesis of more complex thiophene-based molecular architectures. jcu.edu.au

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and a similar nickel or palladium catalyst. For this compound, these reactions would theoretically proceed at the C4 position, replacing the bromine atom with the organic group from the organometallic reagent.

The successful execution of these couplings would depend on carefully selecting reaction conditions to avoid side reactions with the other functional groups present on the thiophene ring. The formyl and carboxylic acid groups are both potentially reactive. The acidic proton of the carboxylic acid would need to be considered, as it can be deprotonated by the organometallic reagents. This may necessitate the use of a base or protection of the carboxylic acid group (e.g., as an ester) prior to the coupling reaction. The aldehyde group could also potentially react, although the C-Br bond is the primary site for oxidative addition to the palladium or nickel catalyst, which is the initial step in the catalytic cycle.

The general scheme for these coupling reactions on a related bromo-thiophene substrate is illustrated below, highlighting the expected transformation.

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction Type | Organometallic Reagent | Typical Catalyst | Expected Product |

| Negishi Coupling | R-Zn-X | Pd(PPh₃)₄ or NiCl₂(dppe) | 4-R-3-formylthiophene-2-carboxylic acid |

| Kumada Coupling | R-Mg-X | Pd(PPh₃)₄ or NiCl₂(dppp) | 4-R-3-formylthiophene-2-carboxylic acid |

Note: R represents a generic organic substituent. Conditions would need to be optimized for the specific substrate.

Halogen-Metal Exchange Reactions (e.g., with n-Butyllithium or Grignard Reagents)

Halogen-metal exchange is a powerful and widely used method for converting organic halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org This reaction is particularly effective for aryl bromides and is frequently employed to generate aryllithium or Grignard reagents regiospecifically. ias.ac.in In the case of this compound, the bromine at the C4 position can undergo exchange with strong organometallic bases like n-butyllithium (n-BuLi).

The reaction with n-BuLi is typically conducted at very low temperatures (e.g., -78 °C to -100 °C) to ensure chemoselectivity. tcnj.edu At these temperatures, the halogen-lithium exchange is often faster than nucleophilic attack on the formyl group or deprotonation of the carboxylic acid. ias.ac.intcnj.edu However, the presence of the acidic carboxylic acid proton means that at least two equivalents of the organolithium reagent would be required: one to deprotonate the acid and a second to perform the halogen-metal exchange. This process results in a dilithiated intermediate, which can then be quenched with an electrophile (E+) to introduce a new substituent at the C4 position.

Table 2: Halogen-Metal Exchange with n-Butyllithium

| Step | Reagent | Temperature | Intermediate/Product | Notes |

| 1 | n-Butyllithium (2+ equiv.) | -78 °C | 4-Lithio-3-formylthiophene-2-carboxylate | One equivalent deprotonates the carboxylic acid; a second performs the Br-Li exchange. |

| 2 | Electrophile (E+) | -78 °C to r.t. | 4-E-3-formylthiophene-2-carboxylic acid (after workup) | The lithiated species reacts as a potent nucleophile. |

The use of Grignard reagents for halogen-metal exchange (Knochel-Hauser bases) or, more commonly, the formation of a Grignard reagent from the aryl bromide and magnesium metal, is another pathway. However, the direct formation of a Grignard reagent with elemental magnesium might be challenging due to the presence of the reactive aldehyde and acidic carboxylic acid. A more feasible approach is the halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl), often in combination with lithium chloride (LiCl) to enhance reactivity and solubility. mdpi.com This method can also be performed at low temperatures to preserve the other functional groups. In the synthesis of related thiophene carboxylic acids, Grignard reagents formed via metallation have been successfully carbonated with CO₂, demonstrating the utility of this pathway. beilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring and its Regiochemistry

The thiophene ring is an electron-rich aromatic system that typically undergoes electrophilic aromatic substitution (EAS) readily, often more so than benzene (B151609). pearson.com However, the reactivity and regiochemistry of substitution on the this compound ring are heavily influenced by the existing substituents. The bromo (-Br), formyl (-CHO), and carboxylic acid (-COOH) groups are all electron-withdrawing and deactivating towards electrophilic attack. masterorganicchemistry.commasterorganicchemistry.com Therefore, further EAS reactions on this substrate would be difficult and require harsh conditions. If a reaction were to occur, the directing effects of the substituents would determine the position of the incoming electrophile. The only available position for substitution is C5.

In contrast, the presence of multiple strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group (like bromine) and electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov For this compound, the bromine atom at C4 is a potential leaving group. The adjacent formyl group at C3 and the carboxylic acid group at C2 would provide significant stabilization for the negative charge that develops on the ring during the nucleophilic attack, making an SNAr reaction plausible at the C4 position.

Table 3: Predicted Aromatic Substitution Reactivity

| Reaction Type | Reactivity | Predicted Regiochemistry | Reasoning |

| Electrophilic Aromatic Substitution (EAS) | Highly Deactivated | Position C5 | All three substituents (-Br, -CHO, -COOH) are deactivating, making the ring very electron-poor. masterorganicchemistry.commasterorganicchemistry.com |

| Nucleophilic Aromatic Substitution (SNAr) | Activated | Position C4 (Substitution of -Br) | The electron-withdrawing -CHO and -COOH groups stabilize the intermediate carbanion, facilitating the displacement of the bromide leaving group. nih.govnih.gov |

Chemo- and Regioselectivity in Multifunctional Transformations

The presence of three distinct functional groups (carboxylic acid, aldehyde, and bromo) on the thiophene ring makes this compound a valuable substrate for studying chemo- and regioselectivity. Chemical transformations can be directed to one functional group while leaving the others intact by carefully choosing reagents and reaction conditions.

A prime example of regioselectivity is seen in the synthesis of related polysubstituted thiophenes. mdpi.comresearchgate.net For instance, in the synthesis of a thiophene carboxamide derivative, an amide group at the C2 position was used as a directed metalation group. mdpi.com Treatment with n-BuLi resulted in the regioselective deprotonation and subsequent formylation at the C3 position, demonstrating the powerful directing effect of the amide. mdpi.comresearchgate.net This was followed by a regioselective bromination at the C4 position. mdpi.com

This stepwise, regioselective functionalization highlights a key synthetic strategy. mdpi.comresearchgate.net The bromine atom, introduced at a specific position, is itself a handle for further chemoselective reactions, such as the cross-coupling or halogen-metal exchange reactions discussed previously, without affecting the aldehyde or the protected carboxylic acid. mdpi.com

The different reactivity of the functional groups allows for selective transformations:

Carboxylic Acid: Can be selectively converted to esters or amides. Its acidic proton will react first with basic reagents.

Aldehyde: Can undergo selective reduction to an alcohol, oxidation to a carboxylic acid, or participate in condensation reactions (e.g., Wittig or aldol reactions).

Bromo Group: Is the primary site for metal-catalyzed cross-coupling and halogen-metal exchange reactions.

By exploiting these differences, a chemist can perform a sequence of reactions that selectively modify each part of the molecule, leading to the synthesis of complex and highly functionalized thiophene derivatives.

Derivatization Strategies and Analogue Synthesis

Design Principles for Novel Thiophene (B33073) Derivatives based on the 4-Bromo-3-formylthiophene-2-carboxylic acid Scaffold

The design of novel thiophene derivatives from the this compound scaffold is guided by the principles of medicinal chemistry and material science. The inherent functionalities of the scaffold allow for systematic modifications to modulate electronic properties, steric hindrance, and biological activity. The thiophene ring itself serves as a bioisostere for a phenyl ring in many drug candidates, offering potential for improved pharmacokinetic profiles.

Key design strategies include:

Modulation of Lipophilicity and Solubility: Conversion of the carboxylic acid to various esters and amides allows for fine-tuning of the molecule's lipophilicity, which can influence its solubility and cell permeability.

Introduction of Diverse Substituents: The bromine atom at the 4-position is a key handle for introducing a wide range of aryl, heteroaryl, or alkyl groups via cross-coupling reactions. This allows for the exploration of structure-activity relationships by varying the electronic and steric nature of the substituents.

Elaboration of the Formyl Group: The aldehyde functionality can be transformed into various other groups, such as alkenes, amines, or alcohols, to introduce new pharmacophores or points of interaction with biological targets.

Construction of Fused Ring Systems: The adjacent formyl and carboxylic acid groups, or their derivatives, can be utilized to construct fused heterocyclic rings, leading to more rigid and complex molecular architectures with potentially enhanced biological activities.

Synthesis of Esters and Amides from the Carboxylic Acid Group

The carboxylic acid moiety at the 2-position of the thiophene ring is readily converted into a variety of esters and amides through standard acylation reactions. These derivatizations are crucial for modifying the physicochemical properties of the parent compound.

Esterification: The synthesis of esters is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under dehydrating conditions. Alternatively, the carboxylic acid can be activated with reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, which then reacts smoothly with alcohols to yield the desired esters.

Amidation: Amide synthesis involves the coupling of the carboxylic acid with a primary or secondary amine. This is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). A notable example is the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, which has been prepared from thiophene through a multi-step process involving lithiation, formylation, and bromination. mdpi.comresearchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Ethanol (B145695) | Ethyl 4-bromo-3-formylthiophene-2-carboxylate | Esterification |

| This compound | Aniline | 4-Bromo-3-formyl-N-phenylthiophene-2-carboxamide | Amidation |

| This compound | Dimethylamine | 4-Bromo-N,N-dimethyl-3-formylthiophene-2-carboxamide | Amidation |

Functionalization at the Bromine Position via Cross-Coupling or Substitution

The bromine atom at the 4-position of the thiophene ring is a versatile handle for the introduction of carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of a wide array of substituted thiophene derivatives.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromo-thiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.commdpi.com This reaction is highly tolerant of various functional groups and is widely used for the synthesis of biaryl and heteroaryl-aryl structures. For instance, the coupling of a derivative of this compound with different arylboronic acids would yield a library of 4-aryl-3-formylthiophene-2-carboxylic acid derivatives. mdpi.com

Stille Coupling: The Stille coupling involves the reaction of the bromo-thiophene with an organotin compound in the presence of a palladium catalyst. wikipedia.orgnih.gov This method is also highly versatile and has been used for the synthesis of complex organic molecules.

Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds by coupling the bromo-thiophene with an alkene in the presence of a palladium catalyst and a base. thieme-connect.de This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated thiophenes.

Nucleophilic Aromatic Substitution: In some cases, the bromine atom can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAAr) reaction, particularly if the thiophene ring is activated by electron-withdrawing groups. mdpi.com

| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 3-Formyl-4-phenylthiophene-2-carboxylic acid |

| Stille Coupling | Tributyl(vinyl)stannane | PdCl2(PPh3)2 | 3-Formyl-4-vinylthiophene-2-carboxylic acid |

| Heck Coupling | Styrene | Pd(OAc)2, PPh3, Et3N | 3-Formyl-4-styrylthiophene-2-carboxylic acid |

Transformations and Modifications of the Formyl Group

The formyl group at the 3-position is a reactive functional group that can undergo a variety of transformations to introduce further diversity into the molecular scaffold.

Wittig Reaction: The Wittig reaction is a widely used method for the conversion of aldehydes into alkenes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orglumenlearning.comstackexchange.com Reaction of this compound or its ester/amide derivatives with a phosphonium (B103445) ylide can generate a range of vinyl-substituted thiophenes. The stereochemistry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.

Reductive Amination: Reductive amination provides a direct route to synthesize amines from aldehydes. nih.govnih.govrsc.orgorganic-chemistry.org The formyl group can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ with a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the corresponding amine. This allows for the introduction of various amino functionalities.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base. researchgate.net This reaction leads to the formation of a new carbon-carbon double bond and is a useful method for synthesizing more complex substituted alkenes.

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Wittig Reaction | Ph3P=CH2 | Alkene |

| Reductive Amination | Benzylamine, NaBH3CN | Secondary Amine |

| Knoevenagel Condensation | Malononitrile, Piperidine | Dicyanovinyl |

Ring-Expanded and Annulated Products Utilizing the Thiophene Core

The strategically positioned functional groups on the this compound scaffold can be utilized to construct fused heterocyclic ring systems, leading to the formation of thieno-fused pyridines, pyrimidines, and other related structures. These annulated products often exhibit interesting biological activities.

Synthesis of Thieno[3,2-d]pyrimidines: Derivatives of this compound can serve as precursors for the synthesis of thieno[3,2-d]pyrimidines. researchgate.netnih.govnih.govresearchgate.net For example, the formyl group can be condensed with a suitable nitrogen-containing reagent, such as urea (B33335) or a guanidine (B92328) derivative, followed by cyclization to form the fused pyrimidine (B1678525) ring.

Synthesis of Thieno[3,2-b]pyridines: The construction of a fused pyridine (B92270) ring to form a thieno[3,2-b]pyridine (B153574) system can be achieved through various cyclization strategies. researchgate.net One approach could involve the conversion of the formyl group into a suitable side chain that can then undergo an intramolecular cyclization onto the thiophene ring.

The synthesis of these fused systems often involves multi-step sequences and careful selection of reaction conditions to achieve the desired regiochemistry.

Stereochemical Control and Diastereoselectivity in Advanced Derivatization

While the parent molecule, this compound, is achiral, the introduction of chiral centers during derivatization presents opportunities for stereochemical control and the synthesis of enantiomerically pure compounds.

For instance, in the synthesis of amides from the carboxylic acid group using a chiral amine, a pair of diastereomers may be formed. The diastereoselectivity of such reactions can be influenced by the choice of coupling reagents, solvents, and reaction temperature. Similarly, transformations of the formyl group, such as the addition of a chiral nucleophile, can lead to the formation of chiral secondary alcohols with varying degrees of stereocontrol.

Advanced derivatization strategies may involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, such as asymmetric reductions of the formyl group or stereoselective additions to a double bond introduced via a Wittig reaction. While specific examples for this exact scaffold are not prevalent in the literature, the principles of asymmetric synthesis are broadly applicable.

Role As a Versatile Synthetic Building Block and Precursor

Precursor for Complex Heterocyclic Architectures

The compound is a valuable starting material for constructing more complex, substituted thiophene (B33073) derivatives and other heterocyclic systems. The existing functional groups can be selectively modified or used to direct further substitutions on the thiophene ring.

A key example of its utility is in the synthesis of tetra-substituted thiophenes. Research has demonstrated a protocol to produce derivatives like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. researchgate.netmdpi.com This process involves a series of chemo- and regioselective lithiation reactions starting from thiophene to introduce various substituents, culminating in a final bromination step. mdpi.com The synthesis of this complex carboxamide highlights how the core structure of 4-Bromo-3-formylthiophene-2-carboxylic acid can be elaborated, showcasing its role as a foundational scaffold. researchgate.netmdpi.com Such multi-substituted thiophenes are significant because they can be utilized for further derivatization, leading to a wide array of molecules for numerous applications. mdpi.com

Building Block in Conjugated Oligomers and Polymers

The unique combination of functional groups on this compound makes it an ideal candidate for the synthesis of π-conjugated systems, which are central to the field of organic electronics.

Thiophene-based trimers, oligomers, and polymers are renowned for their electronic and optoelectronic properties. nih.gov The construction of these materials often relies on the polymerization of functionalized thiophene monomers. This compound is well-suited for this purpose, with each functional group playing a distinct role in the synthesis and properties of the resulting polymer.

The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Stille, or Kumada coupling), which are standard methods for forming the carbon-carbon bonds necessary for extending the polymer chain. The formyl and carboxylic acid groups offer sites for post-polymerization modification, allowing for the fine-tuning of the material's electronic properties, solubility, and morphology. nih.gov For instance, the carboxylic acid can be converted to an ester to improve solubility, a common strategy used in the synthesis of thiophene-based materials. nih.gov

| Functional Group | Role in Polymer Synthesis | Potential Impact on Material Properties |

|---|---|---|

| Bromo (Br) | Primary reactive site for cross-coupling polymerization reactions. | Enables the formation of the π-conjugated polymer backbone. |

| Formyl (CHO) | Can be used for post-polymerization functionalization or to create branched structures. | Influences electronic properties (electron-withdrawing), solubility, and sensor capabilities. |

| Carboxylic Acid (COOH) | Allows for derivatization (e.g., esterification) to enhance solubility and processability. Can also act as an anchoring group to surfaces. | Affects solubility, solid-state packing, and interfacial properties in devices. |

Conceptually, this compound is an exemplary building block for the design of organic semiconductors. The thiophene ring itself is a well-established component of many high-performance organic semiconducting materials due to its electron-rich nature and ability to support charge transport. The strategic functionalization of this core is a key principle in developing new materials.

The inclusion of bromo-functionalized heterocyclic compounds is a common strategy for creating building blocks for organic electronics. The bromine atom provides a reliable synthetic handle for constructing larger, well-defined molecular architectures through established cross-coupling chemistry. The electron-withdrawing nature of the formyl and carboxylic acid groups can be used to modulate the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting material, which is critical for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Intermediate in the Synthesis of Ligands for Coordination Chemistry

The multiple reactive and coordinating sites on this compound make it a valuable intermediate for synthesizing polydentate ligands for coordination chemistry. mdpi.comnih.gov Ligands are crucial components of metal complexes, dictating their structure, reactivity, and catalytic or material properties.

The carboxylic acid group provides a classic O-donor coordination site (carboxylate). The formyl group can be readily converted into an imine through condensation with a primary amine, introducing an N-donor site. Furthermore, the sulfur atom within the thiophene ring can itself act as a soft S-donor site. This combination of potential O, N, and S donor atoms allows for the creation of versatile ligands that can chelate to a metal center, forming stable complexes. The bromine atom can be used in a subsequent step to link the ligand to other molecular fragments or surfaces.

| Structural Feature | Potential Donor Atom(s) | Type of Coordination |

|---|---|---|

| Carboxylic Acid (-COOH) | Oxygen | O-donor (monodentate or bridging carboxylate). |

| Formyl (-CHO) | Nitrogen (after conversion to imine) | N-donor. Enables creation of Schiff base ligands. |

| Thiophene Ring | Sulfur | S-donor. Can coordinate to soft metal ions. |

Utility in Multi-Component Reactions for Diverse Molecular Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step, enhancing synthetic efficiency. researchgate.net The presence of a reactive aldehyde (formyl) group makes this compound a suitable substrate for various MCRs.

Aldehydes are key components in many named MCRs, including the Ugi, Passerini, and Hantzsch reactions. researchgate.netnih.gov Thiophene aldehydes, in particular, have been successfully employed in MCRs to generate libraries of complex heterocyclic compounds. mdpi.comresearchgate.net By participating in an MCR, the formyl group of this compound can be incorporated into a new, larger molecular scaffold in a single, atom-economical step. This approach allows for the rapid generation of molecular diversity, creating a wide range of complex structures built upon the functionalized thiophene core. mdpi.com The resulting products retain the bromo and carboxylic acid functionalities, which can be used for further synthetic manipulations, making this a highly efficient strategy for building diverse molecular libraries for applications in drug discovery and materials science.

Spectroscopic and Structural Elucidation Techniques for 4 Bromo 3 Formylthiophene 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 4-bromo-3-formylthiophene-2-carboxylic acid, the spectrum is expected to show three distinct signals in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding. It typically appears as a broad singlet far downfield, generally in the range of 10-13 ppm. libretexts.org This signal's broadness is a result of chemical exchange and hydrogen bonding.

Aldehyde Proton (-CHO): The proton of the formyl group is also significantly deshielded and is expected to resonate as a sharp singlet between 9.8 and 10.5 ppm. Its position is characteristic of aldehydes attached to aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Interactive data table. Sort by clicking headers.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet |

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, seven distinct carbon signals are anticipated.

Carbonyl Carbons: The carbon atom of the carboxylic acid group (-COOH) is expected to appear in the 160-175 ppm range. libretexts.org The aldehyde carbonyl carbon (-CHO) is typically found further downfield, between 180-195 ppm. libretexts.org

Thiophene (B33073) Ring Carbons: The four carbons of the thiophene ring will have distinct chemical shifts due to the different substituents.

C-2 (bearing -COOH): This carbon is expected around 140-150 ppm.

C-3 (bearing -CHO): This carbon would likely resonate in the 135-145 ppm region.

C-4 (bearing -Br): The carbon directly attached to the bromine atom is expected to have a chemical shift in the range of 110-120 ppm.

C-5: The carbon bearing the lone proton is anticipated to be in the 125-135 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Interactive data table. Sort by clicking headers.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 160 - 175 |

| Aldehyde (-C HO) | 180 - 195 |

| Thiophene C-2 (-COOH) | 140 - 150 |

| Thiophene C-3 (-CHO) | 135 - 145 |

| Thiophene C-4 (-Br) | 110 - 120 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this specific molecule, no significant COSY correlations would be expected as all proton signals are singlets with no adjacent protons to couple with.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show a clear correlation between the H-5 signal and the C-5 carbon signal, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The aldehyde proton (-CHO) showing correlations to C-3, C-4, and C-2.

The thiophene proton (H-5) showing correlations to C-4, C-3, and potentially C-2.

The carboxylic acid proton (-COOH) might show a correlation to C-2.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound (C₆H₃BrO₃S) is approximately 249.9 g/mol .

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z values corresponding to the molecular weights with each isotope.

Common fragmentation pathways would likely involve the loss of the functional groups:

[M - OH]⁺: Loss of a hydroxyl radical from the carboxylic acid group.

[M - COOH]⁺: Loss of the entire carboxyl group.

[M - Br]⁺: Cleavage of the carbon-bromine bond.

[M - CHO]⁺: Loss of the formyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orgspectroscopyonline.com

C-H Stretch (Aldehyde): A pair of weak to medium bands typically appears around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680-1720 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. spectroscopyonline.com

C=O Stretch (Aldehyde): Another strong, sharp band for the aldehyde carbonyl is expected in the range of 1670-1700 cm⁻¹, potentially overlapping with the carboxylic acid carbonyl stretch.

C=C Stretch (Thiophene Ring): Medium intensity bands in the 1500-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic thiophene ring. libretexts.org

C-O Stretch (Carboxylic Acid): A medium band in the 1210-1320 cm⁻¹ region is due to the C-O single bond stretch. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound Interactive data table. Sort by clicking headers.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak to Medium |

| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong |

| Aldehyde | C=O Stretch | 1670 - 1700 | Strong |

| Thiophene Ring | C=C Stretch | 1500 - 1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Molecules with conjugated systems, like this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The thiophene ring, in conjugation with both the formyl and carboxylic acid groups, creates an extended π-electron system. This is expected to result in one or more strong absorption bands in the ultraviolet region, typically between 250 and 350 nm. The exact position of the absorption maximum (λₘₐₓ) would be influenced by the solvent polarity and the specific electronic effects of the substituents on the thiophene ring. For comparison, thiophene-2-carboxylic acid shows absorption in the UV range. spectrabase.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. researchgate.net This method is crucial for confirming the empirical formula of a newly synthesized substance, which is the simplest whole-number ratio of atoms in the compound. For this compound, with the chemical formula C₆H₃BrO₃S, elemental analysis would provide the experimental percentages of carbon, hydrogen, bromine, oxygen, and sulfur.

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. researchgate.net In this process, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products—carbon dioxide, water, and other elemental oxides—are collected and weighed. From the masses of these products, the percentages of the corresponding elements in the original sample can be calculated. The analysis of sulfur and bromine often requires specific analytical methods, such as ion chromatography or titration, after the initial combustion or decomposition of the sample.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the compound's proposed chemical formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. nih.govresearchgate.net

Below is a table showing the theoretical elemental composition of this compound. An experimental analysis would be expected to yield results in close agreement with these values.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 28.93 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.22 |

| Bromine | Br | 79.90 | 1 | 79.90 | 32.08 |

| Oxygen | O | 16.00 | 3 | 48.00 | 19.27 |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.88 |

| Total | 249.06 | 100.00 |

Computational and Theoretical Investigations of 4 Bromo 3 Formylthiophene 2 Carboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 4-Bromo-3-formylthiophene-2-carboxylic acid, DFT studies offer significant insights into its fundamental chemical characteristics.

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this process would reveal the most stable three-dimensional structure.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the C2-carboxyl and C3-formyl single bonds. DFT calculations can be used to explore the potential energy surface associated with these rotations. It is expected that the planar conformations, where the carboxyl and formyl groups are coplanar with the thiophene (B33073) ring, would be the most stable due to extended π-conjugation. Intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the formyl group, or between the formyl proton and the carboxylic oxygen, could also play a significant role in stabilizing certain conformers. A study on related thiophene carboxylic acids has shown that internal hydrogen bonds can significantly influence the relative stability of different conformers. nih.gov

Interactive Data Table: Predicted Relative Energies of Possible Conformers

| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) | Key Feature |

| A | ~0° | 0.00 | Planar, potential for intramolecular H-bond |

| B | ~180° | 1.5 - 3.0 | Planar, sterically less favorable |

| C | ~90° | 4.0 - 6.0 | Non-planar, loss of conjugation |

Note: The data in this table is illustrative and based on typical findings for similar substituted thiophenes.

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the bromine atom, while the LUMO is likely to be centered on the electron-withdrawing formyl and carboxyl groups.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps in identifying the electrophilic and nucleophilic sites within the molecule. In this compound, the carbon atoms of the carbonyl groups are expected to be electrophilic, while the oxygen atoms and the sulfur atom of the thiophene ring are likely to be nucleophilic.

Interactive Data Table: Calculated Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -2.0 to -3.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 3.0 to 5.0 D | Polarity of the molecule |

Note: These values are estimations based on DFT calculations of analogous brominated and functionalized thiophenes. mdpi.comnih.gov

DFT calculations can accurately predict various spectroscopic properties, which can be used to interpret experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C are valuable for assigning the signals in experimental spectra. The calculated shifts are typically compared with experimental values to confirm the molecular structure. For this compound, DFT would predict distinct chemical shifts for the protons and carbons of the thiophene ring, the formyl group, and the carboxyl group, influenced by the electronic effects of the substituents.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the assignment of bands in infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms in the molecule. For this compound, characteristic frequencies would be predicted for the C=O stretching of the formyl and carboxyl groups, the O-H stretch of the carboxylic acid, and the various vibrations of the thiophene ring. Comparing the calculated spectrum with the experimental one can provide detailed structural information. Studies on similar thiophene derivatives have shown a good correlation between DFT-calculated and experimentally observed vibrational frequencies. mdpi.com

DFT can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates. For example, the mechanism of nucleophilic substitution at the formyl or carboxyl group, or electrophilic substitution on the thiophene ring, could be elucidated. Transition state analysis helps in understanding the geometry of the highest energy point along the reaction coordinate, providing crucial insights into the factors that control the reaction's feasibility and selectivity.

Ab Initio and Semi-Empirical Quantum Chemical Calculations

While DFT is a popular choice, other quantum chemical methods can also be applied to study this compound.